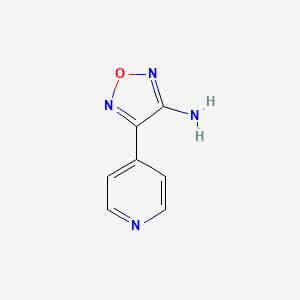

4-吡啶-4-基-1,2,5-噁二唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

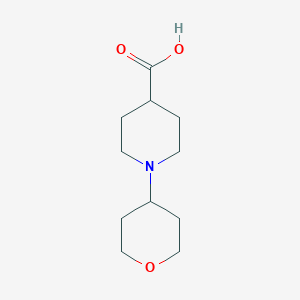

The compound "4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine" is a derivative of the 1,2,5-oxadiazole class, which is known for its pharmacological potential. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Compounds with this structure have been intensively investigated due to their valuable properties and potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of appropriate precursors. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a pyrrol substituent in the 4-position, as demonstrated in one of the studies . Similarly, other papers describe the synthesis of oxadiazole derivatives using different starting materials, such as 2-aminopyridine, and employing various synthetic strategies, including linear synthesis and one-pot condensation methods .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques like single-crystal X-ray diffraction, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of a pyrazolo[1,5-a]pyridine-containing oxadiazole derivative was found to be monoclinic, with all aromatic rings approximately coplanar, allowing for conjugation . The structure of the synthesized compounds can significantly influence their physical and chemical properties, as well as their biological activity .

Chemical Reactions Analysis

Oxadiazole derivatives can engage in various chemical reactions, including coordination with metal ions and hydrogen bonding. For instance, upon complexation with ZnCl2, an asymmetric ligand containing the oxadiazole moiety engages in both primary cation and secondary anion coordination . These interactions can lead to changes in the physical state of the compound, such as the formation of a birefringent fluid mixed with crystalline domains at high temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as their phase behavior, fluorescent properties, and optical characteristics, are of significant interest. The phase behavior can include phenomena like supercooling and phase transitions . The fluorescent properties are often investigated using photoluminescence, where changes in emission intensity and shifts in the emission maximum can be observed upon transitioning from solution to the solid state . The optical properties, including absorption and emission maxima, can be influenced by the substituents on the oxadiazole ring and are important for applications in materials science .

科学研究应用

Synthesis and Antimicrobial Activity

The synthesis of compounds related to 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine has been extensively studied due to their significant antimicrobial properties. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored, leading to compounds that exhibit good to moderate antimicrobial activity (Bayrak et al., 2009). Similarly, the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases have been conducted, with several compounds showing significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).

Antibacterial Activity

A study on the synthesis and antibacterial activity of polyheterocycles incorporating pyridyl triazole ring indicated that oxadiazoles with pyridyl triazole ring could be a promising pharmacophore structure for developing antibacterial candidate drugs, as they demonstrated good antibacterial activity (Hu et al., 2005). This highlights the potential of 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine derivatives in contributing to new antibacterial therapies.

Anticancer Properties

The exploration of substituted 1,3,4-oxadiazolyl tetrahydropyridines has indicated their potential as anticancer agents. This research suggests that the incorporation of tetrahydropyridine (THP) moiety may enhance the biological activity of 1,3,4-oxadiazole derivatives, indicating a promising avenue for the development of new anticancer drugs (Redda & Gangapuram, 2007).

Synthesis of Heterocyclic Compounds

The synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety has been investigated, aiming at potential hypertensive activity. This demonstrates the versatility of 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine derivatives in synthesizing compounds for various therapeutic applications (Kumar & Mashelker, 2007).

Energetic Materials

Research into the synthesis and thermal behavior of fused, tricyclic pyridine-based energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide highlights the potential of 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine derivatives in applications beyond pharmaceuticals, including materials science (Ma et al., 2018).

未来方向

The future directions for “4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine” and similar compounds could involve further exploration of their therapeutic potential, given the broad range of biological activities exhibited by oxadiazole derivatives . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

4-pyridin-4-yl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLMLKUBPKJHEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)